9H-purine, 6-chloro-9-(2-chloroethyl)-

Description

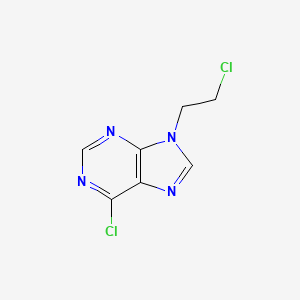

9H-Purine, 6-chloro-9-(2-chloroethyl)- (C₇H₆Cl₂N₄) is a substituted purine derivative featuring a 6-chloro group and a 2-chloroethyl chain at the N9 position.

- Core Structure: The purine scaffold is modified at the N9 position, a common strategy to modulate biological activity and physicochemical properties .

- Synthetic Routes: Analogous compounds, such as 6-chloro-9-ethylpurines, are synthesized via alkylation of 6-chloropurine using halogenated alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) . Microwave-assisted reactions are also employed for efficient N9-substitution .

- Potential Applications: Chloroethyl groups are known to enhance electrophilicity, suggesting utility as alkylating agents in anticancer or antimicrobial therapies .

Properties

IUPAC Name |

6-chloro-9-(2-chloroethyl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBSNXLJIBKTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283474 | |

| Record name | 9H-purine, 6-chloro-9-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64127-00-0 | |

| Record name | NSC31733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-purine, 6-chloro-9-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-purine, 6-chloro-9-(2-chloroethyl)- typically involves the chlorination of purine derivatives. One common method is the reaction of 6-chloropurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols, can react with the chlorine atoms.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative of the purine compound.

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anticancer Agents:

9H-purine derivatives, including 6-chloro-9-(2-chloroethyl)-, are pivotal in the synthesis of antiviral and anticancer drugs. Their structural properties allow them to act as nucleoside analogs, mimicking natural nucleosides and interfering with viral replication or cancer cell proliferation. This compound serves as a key intermediate in developing effective treatments for various diseases, particularly those that are resistant to conventional therapies .

Nucleoside Analog Research:

Research indicates that this compound can be utilized to design new therapeutic agents by mimicking the action of natural nucleosides. The ability to modify the purine structure enables researchers to tailor compounds for specific biological interactions, enhancing efficacy against targeted diseases .

Biochemical Studies

Purine Metabolism:

In biochemical research, 6-chloro-9-(2-chloroethyl)- is employed to study purine metabolism pathways. Understanding these pathways is crucial for elucidating cellular processes and developing interventions for metabolic disorders. This compound's unique properties facilitate investigations into how purines influence cellular functions and their roles in health and disease .

Drug Delivery Systems

Targeted Therapies:

The structure of 9H-purine, 6-chloro-9-(2-chloroethyl)- allows for exploration in novel drug delivery systems. By modifying its chemical structure, researchers aim to improve the targeting and efficacy of therapeutic compounds. This approach is particularly relevant in cancer treatment, where precision medicine is essential for minimizing side effects while maximizing therapeutic outcomes .

Material Science

Advanced Materials Development:

Beyond pharmaceuticals, this compound's properties are being investigated for applications in material science. Its chemical characteristics may contribute to developing advanced materials with specific electronic or optical properties. Such materials could have implications in various fields, including electronics and photonics .

Case Study 1: Anticancer Drug Development

A study published in Nature Reviews highlighted the synthesis of a series of 9H-purine derivatives, including 6-chloro-9-(2-chloroethyl)-, which demonstrated significant activity against various cancer cell lines. The research focused on optimizing the compound's structure to enhance its potency and selectivity.

Case Study 2: Nucleoside Analog Synthesis

Research conducted at a leading pharmaceutical laboratory explored the use of this purine derivative as a starting material for synthesizing new nucleoside analogs. The findings indicated that modifications to the chlorine substituents could significantly affect the biological activity of the resulting compounds.

Mechanism of Action

The mechanism of action of 9H-purine, 6-chloro-9-(2-chloroethyl)- involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in DNA or proteins, leading to the inhibition of cellular processes. This property makes it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at N9 significantly influences melting points, solubility, and reactivity:

Biological Activity

The compound 9H-purine, 6-chloro-9-(2-chloroethyl)- is a derivative of purine that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 9H-purine, 6-chloro-9-(2-chloroethyl)- can be represented as follows:

- IUPAC Name: 6-Chloro-9-(2-chloroethyl)-9H-purine

- CAS Number: 64127-00-0

- Molecular Formula: C₇H₈Cl₂N₄

The biological activity of 9H-purine derivatives often involves their interaction with various molecular targets within cells. For instance, these compounds can act as inhibitors of specific enzymes or receptors, leading to altered cellular signaling pathways. The presence of chlorine atoms in the structure enhances their lipophilicity and may influence their binding affinities to target proteins.

Anticancer Properties

Research indicates that 9H-purine, 6-chloro-9-(2-chloroethyl)- exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of DNA synthesis by interfering with nucleotide metabolism.

- Modulation of cell cycle progression.

A study demonstrated that this compound effectively reduced tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown inhibitory activity against several bacterial strains and fungi. The mechanism may involve disruption of microbial DNA synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies and Research Findings

Applications in Drug Development

Due to its promising biological activities, 9H-purine, 6-chloro-9-(2-chloroethyl)- is being explored as a lead compound in drug development. Its structural modifications are being studied to enhance efficacy and reduce toxicity. Furthermore, its potential as a nucleoside analog opens avenues for developing antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-9-(2-chloroethyl)-9H-purine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) can introduce aryl/heteroaryl groups at the 6-position . Key steps include:

-

Chloroethylation : Reacting 6-chloropurine with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

-

Protection/Deprotection : Use tetrahydropyranyl (THP) or acetonide groups to protect reactive sites during synthesis .

-

Yield Optimization : Catalytic systems (e.g., Pd(PPh₃)₄) and anhydrous solvents (toluene, THF) improve coupling efficiency .

- Data Example :

| Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Chloroethylation | K₂CO₃/DMF | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄/Toluene | 80–85 |

Q. How is the structure of 6-chloro-9-(2-chloroethyl)-9H-purine validated in crystallographic studies?

- Methodology : X-ray crystallography using SHELX software is standard. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data from single-crystal diffraction .

- Refinement : SHELXL refines bond lengths/angles, with R-factors <5% indicating high accuracy .

- Challenges : Disordered chloroethyl groups may require constrained refinement .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodology :

- Antimycobacterial Activity : MIC (Minimum Inhibitory Concentration) testing against M. tuberculosis H37Rv, with isoniazid as a control .

- Cytotoxicity : Mammalian cell viability assays (e.g., HEK293) to assess selectivity .

- Data Example :

| Compound Modification | MIC (µg/mL) | Mammalian Cell IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Chloro-6-furyl derivative | 0.39 | >100 |

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions modulate antimycobacterial activity?

- Methodology :

- SAR Analysis : Systematic substitution (e.g., 2-Cl, 6-furyl) followed by bioactivity screening .

- Electronic Effects : Electron-donating groups (e.g., 4-methoxybenzyl) enhance potency by improving membrane permeability .

Q. How can conflicting solubility and stability data be resolved for this compound?

- Methodology :

- HPLC-MS Purity Checks : Monitor degradation products in aqueous/organic solvents .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C suggests storage at RT) .

- Conflict Resolution : Contradictions in solubility often arise from polymorphic forms, resolved via XRPD (X-ray Powder Diffraction) .

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

- Methodology :

- Prodrug Design : Phosphorylate the ribofuranosyl group to enhance bioavailability .

- Enzymatic Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., chloroethyl group oxidation) .

Q. How is computational modeling used to predict binding modes with target enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with mycobacterial enoyl-ACP reductase .

- MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100 ns .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.